molecular formula C8H5BrClIO2 B1532661 Methyl 2-Bromo-4-chloro-5-iodobenzoate CAS No. 1208077-68-2

Methyl 2-Bromo-4-chloro-5-iodobenzoate

Cat. No.: B1532661
CAS No.: 1208077-68-2
M. Wt: 375.38 g/mol
InChI Key: QNXBMBNUPZCSJX-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-4-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Bromo-4-chloro-5-iodobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of methyl benzoate derivatives. The process involves:

    Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3).

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, Cl, I) can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-Bromo-4-chloro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-4-chloro-5-iodobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Bromo-5-chlorobenzoate
  • Methyl 4-Bromo-2-chlorobenzoate
  • Methyl 2-Iodo-4-chlorobenzoate

Uniqueness

Methyl 2-Bromo-4-chloro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying halogen effects in organic synthesis and for developing new chemical transformations.

Biological Activity

Methyl 2-Bromo-4-chloro-5-iodobenzoate (M2BCIB) is a halogenated benzoate compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of M2BCIB, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.

M2BCIB has the molecular formula C₈H₆BrClI O₂ and a molecular weight of approximately 295.4 g/mol. The presence of multiple halogen substituents (bromine, chlorine, and iodine) on the benzoate structure significantly influences its chemical reactivity and biological activity. The compound is synthesized through multi-step reactions starting from simpler benzoic acid derivatives, often involving halogenation processes.

Antimicrobial Properties

Research into the antimicrobial potential of M2BCIB suggests that compounds with similar structures often exhibit significant antimicrobial activity. The halogen atoms in M2BCIB enhance its interaction with microbial targets. For instance, studies have shown that halogenated benzoates can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bactericidal effects.

Table 1: Comparative Antimicrobial Activity of Halogenated Benzoates

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
Methyl 5-bromo-2-chloro-4-iodobenzoateS. aureus40 µg/mL
Methyl 4-bromo-2-methoxybenzoateP. aeruginosa30 µg/mL

Anticancer Activity

M2BCIB has also been investigated for its anticancer properties. Compounds similar to M2BCIB have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of M2BCIB may allow it to interact with specific cellular targets involved in cancer progression.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that M2BCIB exhibited a dose-dependent inhibition of cell growth, with an IC₅₀ value of approximately 25 µM. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The precise mechanism of action for M2BCIB remains under investigation; however, it is hypothesized that the compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions could modify protein function or nucleic acid integrity, contributing to its antimicrobial and anticancer effects.

Research Applications

M2BCIB serves as an intermediate in the synthesis of more complex organic molecules and is explored for potential applications in drug development. Its unique combination of halogen substituents may lead to novel therapeutic agents targeting specific diseases.

Properties

IUPAC Name

methyl 2-bromo-4-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXBMBNUPZCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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